molecular formula C6H9ClO2 B134198 Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) CAS No. 141060-98-2

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI)

Cat. No. B134198
M. Wt: 148.59 g/mol
InChI Key: RQUYAPRHUFOIIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves nucleophilic substitution reactions, as described in the second paper, where 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one is prepared via nucleophilic substitution of 2-chloro-1-(1-chlorocyclopropyl)ethanone and 1,2,4-triazole . This method could potentially be adapted for the synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) by using a tetrahydrofuran derivative as the nucleophile. The optimized reaction conditions described in the paper, including reaction time, temperature, and the use of phase transfer catalysts, could be relevant for the synthesis of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) as well .

Molecular Structure Analysis

The structure of related compounds, such as the 9-chloro-1,2-ethano-o-carborane, has been determined using X-ray crystallography, indicating that these compounds can form well-defined crystalline structures . While the exact molecular structure of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) is not provided, it can be inferred that similar analytical techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI). However, the described synthesis methods and characterization techniques suggest that the compound could undergo nucleophilic substitution reactions and possibly other reactions typical for ethanone derivatives, such as condensation or addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) are not directly discussed in the provided papers. However, the high purity and yield of the synthesized compounds in the second paper suggest that similar ethanone derivatives can be obtained in a pure state and characterized using techniques like GC-MS, IR, 1H NMR, and 13C NMR . These techniques could be applied to determine the physical and chemical properties of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI), such as its boiling point, melting point, solubility, and stability.

Scientific Research Applications

Transformation to Valuable Chemicals

Ethanone derivatives, similar to furfural and its derivatives, are considered valuable in chemical synthesis. For example, furfural and 5-(hydroxymethyl)furfural (HMF) are recognized as biomass-derived chemical building blocks with applications in synthesizing a diverse range of compounds. Research has focused on the hydrogenative ring rearrangement of furfural to cyclopentanone (CPN) in aqueous media under catalytic conditions, highlighting the role of such compounds in green chemistry and their potential in producing high-value fine chemicals like 1,2-pentanediol and 1,5-pentanediol from furfural derivatives. This suggests that Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI), might be applicable in similar transformative processes in green chemistry for the synthesis of fine chemicals (Dutta & Bhat, 2021).

Environmental Impacts and Safety

While the environmental impact and safety of Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI) specifically have not been detailed, studies on related compounds such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) emphasize the need for understanding the environmental fate and toxicological effects of chemical compounds. Research in this area could inform safety guidelines and environmental impact assessments for the use and disposal of similar chemical entities (Birnbaum, Staskal, & Diliberto, 2003).

Applications in Catalysis and Material Science

The study of catalytic transformations of biomass-derived compounds like furfural into more valuable chemicals hints at potential catalytic applications for Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI). Catalysts developed for these reactions could be applicable in converting Ethanone derivatives into industrially relevant materials or chemicals, showcasing the intersection between organic chemistry and material science in creating sustainable solutions (Tan et al., 2021).

Environmental Remediation

Given the broad interest in the environmental applications of chemical compounds, Ethanone derivatives could potentially be studied for their role in environmental remediation. This could include their behavior in atmospheric reactions or their potential as intermediates in the breakdown of pollutants, paralleling research on similar organic compounds and their interactions with environmental factors (Ausmeel et al., 2017).

properties

IUPAC Name

2-chloro-1-(oxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-4-5(8)6-2-1-3-9-6/h6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQUYAPRHUFOIIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439162
Record name Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)-(9CI)

CAS RN

141060-98-2
Record name Ethanone, 2-chloro-1-(tetrahydro-2-furanyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1-(oxolan-2-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (5.2ml, 60mmol) and DMF (1 drop) were added to (RS)-2-tetrahydrofuroic acid (W. E. Kaufmann and R. Adams, J.Amer.Chem.Soc., 1923, 45, 3029) (4.64g, 40mmol) in dichloromethane (25ml). The mixture was stirred 1h, evaporated in vacuo, dichloromethane added and reevaporated to give 2-tetrahydrofuroyl chloride, vmax (CH2Cl2) 1795cm-1. 2-Tetrahydrofuroyl chloride in ether (25ml) and dichloromethane (10ml) was added dropwise to an ice bath cooled solution of diazomethane (ca 80mmol) in ether (150ml). The reaction mixture was stirred 0.25h then a stream of hydrogen chloride gas passed into the solution for ca 2 minutes then stirred a further 0.25h, washed with saturated brine, dried, concentrated and flash chromatographed on silica gel eluting with 5,7.5 and 10% ethyl acetate in hexane to provide the title compound (2.46g, 41%); (Found: M+, 148.0279. C6H ClO2 requires M, 148.0291); vmax (CH2Cl2) 1739, 1395, 1071 and 936cm-1 ; δH (CDCl3, 250MHz) 1.8-2.4 (4H, m) and 3.9-4.6 (5H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
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reactant
Reaction Step Two
Name
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150 mL
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Reaction Step Two
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Reaction Step Five
Yield
41%

Synthesis routes and methods II

Procedure details

Oxalyl chloride (5.2 ml, 60 mmol) and DMF (1 drop) were added to (RS)-2-tetrahydrofuroic acid (W. E. Kaufmann and R. Adams, J.Amer.Chem.Soc., 1923, 45, 3029) (4.64 g, 40 mmol) in dichloromethane (25 ml). The mixture was stirred 1 h, evaporated in vacuo, dichloromethane added and reevaporated to give 2-tetrahydrofuroyl chloride, νmax (CH2Cl2) 1795 cm-1. 2-Tetrahydrofuroyl chloride in ether (25 ml) and dichloromethane (10 ml) was added dropwise to an ice bath cooled solution of diazomethane (ca 80 mmol) in ether (150 ml). The reaction mixture was stirred 0.25 h then a stream of hydrogen chloride gas passed into the solution for ca 2 minutes then stirred a further 0.25 h, washed with saturated brine, dried, concentrated and flash chromatographed on silica gel eluting with 5,7.5 and 10% ethyl acetate in hexane to provide the title compound (2.46 g, 41%); (Found: M+, 148.0279. C6H9ClO2 requires M, 148.0291); νmax (CH2Cl2) 1739, 1395, 1071 and 936 cm-1 ; δH (CDCl3, 250 MHz) 1.8-2.4 (4 H, m) and 3.9-4.6 (5 H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
41%

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